molecular formula C15H14N4O3 B12928568 3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine CAS No. 60445-73-0

3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12928568
CAS No.: 60445-73-0
M. Wt: 298.30 g/mol
InChI Key: GPCPKLSYPBVKCN-UHFFFAOYSA-N
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Description

3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a pyrido-triazine core substituted with a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile to yield the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trimethoxyphenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Pyrido[3,4-e][1,2,4]triazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine is unique due to the combination of the trimethoxyphenyl group and the pyrido-triazine core, which imparts distinct chemical and biological properties .

Properties

CAS No.

60445-73-0

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C15H14N4O3/c1-20-12-6-9(7-13(21-2)14(12)22-3)15-17-11-8-16-5-4-10(11)18-19-15/h4-8H,1-3H3

InChI Key

GPCPKLSYPBVKCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

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